molecular formula C12H18N2O3 B13648842 [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate

[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate

Cat. No.: B13648842
M. Wt: 238.28 g/mol
InChI Key: LCKFXDWVMTUCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate can be achieved through multiple synthetic routes. One common method involves the condensation of 3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological receptors and enzymes can be exploited to design effective treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: This compound shares a similar aminomethyl group and can undergo similar chemical reactions.

    2,3-Dimethoxybenzoic acid: This compound has similar functional groups and can be used in similar synthetic applications.

Uniqueness

What sets [3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

[3-(aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate

InChI

InChI=1S/C12H18N2O3/c1-4-5-10-6-8(2)14(17-9(3)15)12(16)11(10)7-13/h6H,4-5,7,13H2,1-3H3

InChI Key

LCKFXDWVMTUCET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(C(=C1)C)OC(=O)C)CN

Origin of Product

United States

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